molecular formula C11H9NO4 B2785213 (5-(2-Nitrophenyl)furan-2-yl)methanol CAS No. 40105-90-6

(5-(2-Nitrophenyl)furan-2-yl)methanol

Cat. No. B2785213
CAS RN: 40105-90-6
M. Wt: 219.196
InChI Key: CQXMSZDBQVMXPD-UHFFFAOYSA-N
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Description

“(5-(2-Nitrophenyl)furan-2-yl)methanol” is a furfural derivative . It is also known as 5-(2-Nitrophenyl)furfural . It has been used in the synthesis of various compounds .


Synthesis Analysis

5-(2-Nitrophenyl)furfural has been used in the synthesis of (5-(2-nitrophenyl)furfuran-2-yl)methanol . It may also be used in the synthesis of 2-{[5-(2-nitrophenyl)furan-2-yl]methyleneamino}benzoic acid (HOBZ) by reacting with 2-aminobenzoic acid .


Molecular Structure Analysis

The molecular formula of (5-(2-Nitrophenyl)furan-2-yl)methanol is C11H9NO4 . The molecular weight is 219.2 .

Scientific Research Applications

Antimycobacterial Agents

(5-(2-Nitrophenyl)furan-2-yl)methanol: and its derivatives have emerged as a promising class of antimycobacterial agents. These compounds exhibit the ability to interfere with iron homeostasis in mycobacteria, including Mycobacterium tuberculosis (Mtb) . Iron acquisition is crucial for Mtb’s survival and pathogenesis, making this compound an exciting candidate for combating tuberculosis (TB).

Anti-Tubercular Activity

The scaffold of furan-based inhibitors, including (5-(2-Nitrophenyl)furan-2-yl)methanol , has been optimized over time. These compounds target the salicylate synthase MbtI, a key enzyme in siderophore biosynthesis. Siderophores are essential for iron uptake by Mtb, and inhibiting MbtI disrupts this process, potentially leading to novel anti-TB therapies .

Iron Acquisition Inhibition

By interfering with iron acquisition pathways, this compound could help combat bacterial infections. Iron is essential for bacterial growth, and blocking its acquisition disrupts vital processes, weakening the pathogen .

Structural Determination

Researchers have analyzed the crystal structure of a fluorinated ester derivative of (5-(2-Nitrophenyl)furan-2-yl)methanol . Techniques such as 1H-NMR, 13C-NMR, HRMS, and single-crystal X-ray diffraction (SC-XRD) were employed to characterize this compound .

Drug Discovery

Given the urgent need for new anti-TB drugs, compounds like (5-(2-Nitrophenyl)furan-2-yl)methanol offer potential avenues for drug discovery. Researchers continue to explore its activity against Mtb and other pathogens .

Antivirulence Strategies

Targeting iron acquisition pathways represents an antivirulence approach. By disrupting iron availability, compounds like (5-(2-Nitrophenyl)furan-2-yl)methanol could weaken bacterial pathogens, potentially reducing their virulence .

properties

IUPAC Name

[5-(2-nitrophenyl)furan-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO4/c13-7-8-5-6-11(16-8)9-3-1-2-4-10(9)12(14)15/h1-6,13H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQXMSZDBQVMXPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)CO)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-(2-Nitrophenyl)furan-2-yl)methanol

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